2-Amino-5-ethylpyrazine

概要

説明

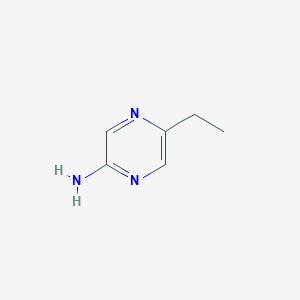

2-Amino-5-ethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields. The molecular formula of this compound is C6H9N3, and it has a molecular weight of 123.16 g/mol . This compound is characterized by the presence of an amino group at the second position and an ethyl group at the fifth position of the pyrazine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylpyrazine can be achieved through various methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is then degraded through the Hofmann reaction to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial scale-up .

化学反応の分析

Types of Reactions: 2-Amino-5-ethylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into different substituted pyrazines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: Substituted pyrazines.

Substitution: Various alkylated and acylated derivatives.

科学的研究の応用

2-Amino-5-ethylpyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the flavor and fragrance industry due to its characteristic aroma

作用機序

The mechanism of action of 2-Amino-5-ethylpyrazine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

類似化合物との比較

2,5-Dimethylpyrazine: Known for its potato flavor and aroma.

2-Acetylpyrazine: Commonly associated with popcorn flavor.

Tetramethylpyrazine: Found in fermented soybeans and has a characteristic smell.

Uniqueness: 2-Amino-5-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-Amino-5-ethylpyrazine (CAS Number: 13535-07-4) is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring, which contains two nitrogen atoms at opposite positions. The presence of an amino group and an ethyl substituent contributes to its unique chemical reactivity and biological properties. Its molecular formula is C₅H₈N₂, and it has a molecular weight of 112.13 g/mol.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound can bind to specific enzymes, influencing their activity. This modulation can affect metabolic pathways related to oxidative stress and apoptosis.

- Cell Signaling Pathways : It may also interact with cell signaling pathways, leading to alterations in cellular responses that can promote or inhibit cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Study Example :

In a study examining the effects on human cancer cell lines, this compound was shown to inhibit cell proliferation significantly at concentrations above 50 µM. The study reported a decrease in cell viability by approximately 70% after 48 hours of treatment, indicating strong anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other pyrazine derivatives:

| Compound Name | Notable Activities | Structural Features |

|---|---|---|

| 2,5-Dimethylpyrazine | Flavoring agent; low biological activity | Two methyl groups on the pyrazine ring |

| 2-Acetylpyrazine | Antimicrobial; flavoring | Acetyl group at the second position |

| Tetramethylpyrazine | Neuroprotective; anticancer | Four methyl groups on the pyrazine ring |

Research Findings

Recent studies have focused on the synthesis pathways and pharmacological effects of pyrazines, including this compound. A review highlighted its hepatoprotective abilities when tested in animal models, suggesting potential therapeutic applications in liver diseases.

特性

IUPAC Name |

5-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXMRWYSIZIJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621951 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-07-4 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。